molecular formula C21H20Cl2N6 B600986 Losartan Impurity K CAS No. 1159977-26-0

Losartan Impurity K

货号: B600986
CAS 编号: 1159977-26-0
分子量: 427.33
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Losartan Impurity K is a byproduct found in the synthesis of Losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. Impurities in pharmaceuticals, such as this compound, are closely monitored and controlled due to their potential impact on drug safety and efficacy .

准备方法

The synthesis of Losartan Impurity K involves several steps, typically starting with the alkylation of a biphenyl compound. The process includes the use of reagents such as sodium azide and various solvents. The reaction conditions are carefully controlled to ensure the formation of the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to isolate and purify the impurity from the main product .

化学反应分析

Losartan Impurity K undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

科学研究应用

Losartan Impurity K is primarily studied in the context of pharmaceutical research. Its presence and concentration in drug formulations are critical for ensuring the safety and efficacy of Losartan. Analytical methods such as UPLC-MS/MS are employed to quantify this impurity in drug substances and products . Additionally, research into the impurity’s formation and mitigation strategies helps improve the overall quality of pharmaceutical manufacturing .

生物活性

Losartan Impurity K, also known as Losartan Carboxaldehyde (CAS No. 114798-36-6), is a byproduct of the synthesis of losartan, an angiotensin II receptor antagonist widely used in the treatment of hypertension. Understanding the biological activity and implications of this impurity is crucial for pharmaceutical quality control and safety assessments.

This compound is characterized by its chemical structure, which includes a carboxaldehyde functional group. The synthesis typically involves alkylation processes where losartan potassium interacts with various alkylating agents under controlled conditions. For instance, one method utilizes acetone as a solvent and potassium as an alkylating agent, resulting in yields of up to 99.96% purity for the resultant impurity .

Losartan itself functions by selectively blocking the AT1 receptor for angiotensin II, thereby inhibiting its vasoconstrictive effects. Although this compound does not have the same therapeutic profile as losartan, its presence in formulations can influence the pharmacodynamics and pharmacokinetics of the active ingredient. Studies have shown that impurities can affect drug metabolism and efficacy, potentially leading to altered therapeutic outcomes .

Toxicological Profile

Research indicates that impurities like this compound may exhibit varying degrees of toxicity. In clinical studies, adverse effects associated with losartan have been documented, including hyperkalemia and hypotension, which could be exacerbated by impurities present in formulations . The specific toxicity profile of this compound requires further investigation, particularly regarding its long-term effects on renal function and cardiovascular health.

Clinical Implications

A study assessing the impact of various impurities on losartan's effectiveness highlighted that certain impurities could interfere with the drug's absorption and bioavailability. This was evidenced by a comparative analysis where formulations with higher impurity levels demonstrated reduced efficacy in lowering blood pressure compared to purer formulations .

Table 1: Summary of Clinical Findings on Losartan Formulations

Study ReferenceImpurity LevelsEfficacy (Blood Pressure Reduction)Adverse Effects Reported
LowSignificant reductionMild (none serious)
ModerateModerate reductionModerate (hyperkalemia)
HighMinimal reductionSevere (renal impairment)

Analytical Techniques

Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been employed to quantify this compound in pharmaceutical formulations. These methods ensure compliance with regulatory standards set by organizations like the FDA and ICH, which mandate strict limits on impurity levels in drug products .

Table 2: Analytical Results for this compound

Method UsedDetection Limit (µg/mL)Recovery Rate (%)RSD (%)
HPLC0.5099.15 - 100.490.08 - 0.55
LC-MS0.1097.50 - 102.360.13 - 1.56

Regulatory Considerations

The presence of impurities like this compound necessitates stringent regulatory scrutiny during drug development and manufacturing processes. The European Pharmacopoeia outlines specific thresholds for related substances, emphasizing the need for rigorous testing protocols to ensure patient safety .

属性

IUPAC Name

5-[2-[4-[(2-butyl-4,5-dichloroimidazol-1-yl)methyl]phenyl]phenyl]-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2N6/c1-2-3-8-18-24-19(22)20(23)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSIPNNIJUARFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675798
Record name 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-26-0
Record name 5-[4′-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1′-biphenyl]-2-yl]-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159977-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-{4'-[(2-Butyl-4,5-dichloro-1H-imidazol-1-yl)methyl][1,1'-biphenyl]-2-yl}-2H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。